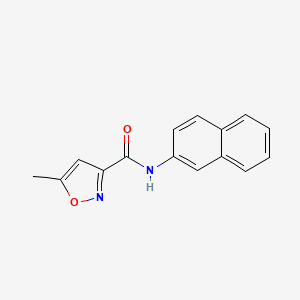

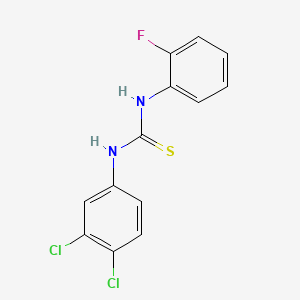

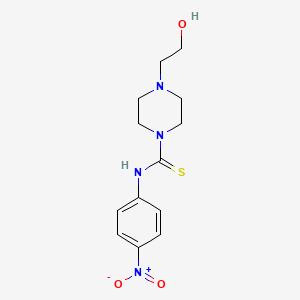

![molecular formula C18H22N2O3S B5774322 N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5774322.png)

N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of sulfonamides, which are known for their varied chemical properties and potential applications in medicinal chemistry due to their structural diversity and biological activities. Sulfonamides have been extensively studied for their role in drug development and other industrial applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives, such as the one mentioned, often involves base-catalyzed conjugate addition reactions. A study by Fernández et al. (2014) describes the use of ethyl glyoxylate N-tosylhydrazone as an excellent sulfonyl anion surrogate in the DBU-catalyzed conjugate addition reaction with enones and enals for the synthesis of functionalized sulfones, providing a direct access to γ-keto- and γ-hydroxy sulfones with high yield and chemoselectivity through a sulfa-Michael reaction (Fernández et al., 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be studied using various spectroscopic and crystallographic techniques. Sarojini et al. (2013) conducted a detailed structural, spectroscopic study, and molecular analysis of a sulfonamide compound, which can provide insights into the molecular configuration and interactions of similar compounds (Sarojini et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, contributing to their diverse chemical properties. For example, Mydock et al. (2011) reported on the synthesis of glycosyl sulfonium salts, showcasing the reactivity of sulfonamide derivatives in glycosylation reactions, which could be relevant to understanding the reactivity of the compound (Mydock et al., 2011).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .

Result of Action

The molecular and cellular effects of N1-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-4-15-7-5-6-14(3)18(15)20-17(21)12-19-24(22,23)16-10-8-13(2)9-11-16/h5-11,19H,4,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPWASUQSJVAPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

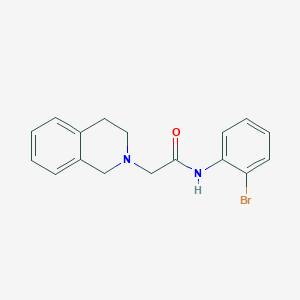

![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)

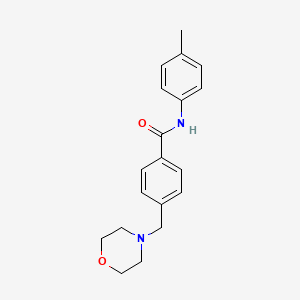

![N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5774254.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5774294.png)

![4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline](/img/structure/B5774327.png)

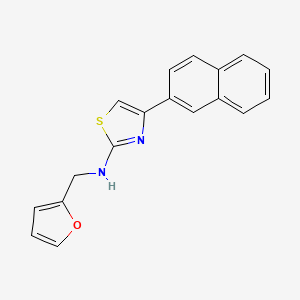

![2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5774343.png)